molecular formula C8H14N2O2 B1597451 3-methy-5-isobutylhydantion CAS No. 675854-31-6

3-methy-5-isobutylhydantion

Cat. No.: B1597451
CAS No.: 675854-31-6
M. Wt: 170.21 g/mol
InChI Key: DNVRXRZRFLFWAM-UHFFFAOYSA-N
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Description

3-methy-5-isobutylhydantion is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is also known by its systematic name, 2,4-Imidazolidinedione, 3-methyl-5-(2-methylpropyl)- . This compound is part of the hydantoin family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methy-5-isobutylhydantion is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group contributes to its lipophilicity, affecting its solubility and interaction with biological membranes .

Properties

IUPAC Name

3-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVRXRZRFLFWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297410
Record name 5-isobutyl-3-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675854-31-6
Record name 5-isobutyl-3-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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